2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluoro substituted phenyl ring, an amino group, a cyanocyclopentyl moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps:
Formation of the Amino Intermediate: The initial step often involves the nitration of 3-chloro-2-fluoroaniline to introduce the amino group. This can be achieved using nitrating agents such as nitric acid under controlled conditions.
Cyclopentyl Cyanation: The next step involves the introduction of the cyanocyclopentyl group. This can be done through a nucleophilic substitution reaction where a cyclopentyl halide reacts with a cyanide source, such as sodium cyanide, under basic conditions.
Acetamide Formation: The final step is the formation of the acetamide group. This can be achieved by reacting the amino intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be studied for its potential biological activities. The presence of the chloro-fluoro substituted phenyl ring and the cyanocyclopentyl moiety suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Its structure suggests it could be a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The chloro and fluoro substituents on the phenyl ring could enhance binding affinity to these targets, while the cyanocyclopentyl moiety could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclohexyl)acetamide: Similar structure but with a cyclohexyl instead of a cyclopentyl group.
2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclobutyl)acetamide: Similar structure but with a cyclobutyl group.
2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopropyl)acetamide: Similar structure but with a cyclopropyl group.
Uniqueness
The uniqueness of 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its reactivity and binding affinity, while the cyanocyclopentyl moiety can influence its overall stability and pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-chloro-2-fluoroanilino)-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O/c15-10-4-3-5-11(13(10)16)18-8-12(20)19-14(9-17)6-1-2-7-14/h3-5,18H,1-2,6-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANXFQPDVSPDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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